1,2-Dimethylhydrazine hydrochloride
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Overview
Description
1,2-Dimethylhydrazine hydrochloride: is an organic compound with the formula (CH₃NHNHCH₃)·2HCl. It is a colorless liquid at room temperature and is known for its potent carcinogenic properties. This compound is primarily used in scientific research, particularly in the study of colon cancer, due to its ability to induce tumors in experimental animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylhydrazine hydrochloride is synthesized by reacting 1,2-dimethylhydrazine with two equivalents of hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process must be carefully managed to handle the compound’s toxicity and carcinogenicity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It participates in electrophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides are employed under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
1,2-Dimethylhydrazine hydrochloride is extensively used in scientific research due to its ability to induce colon cancer in animal models. This property makes it valuable for studying the mechanisms of carcinogenesis and testing potential anti-cancer therapies . Additionally, it is used in agricultural chemistry for the synthesis of pesticides and herbicides .
Mechanism of Action
The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . In biological systems, 1,2-dimethylhydrazine hydrochloride is metabolized to form DNA-reactive products, leading to DNA alkylation and the initiation of carcinogenesis .
Comparison with Similar Compounds
1,1-Dimethylhydrazine (unsymmetrical dimethylhydrazine): Used as a rocket fuel.
Hydrazine: A simpler hydrazine derivative used in various industrial applications.
Phenylhydrazine: Used in organic synthesis and as a reagent in the detection of aldehydes and ketones .
Uniqueness: 1,2-Dimethylhydrazine hydrochloride is unique due to its symmetrical structure and potent carcinogenic properties, which make it particularly useful in cancer research .
Properties
CAS No. |
56400-60-3 |
---|---|
Molecular Formula |
C2H9ClN2 |
Molecular Weight |
96.56 g/mol |
IUPAC Name |
1,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |
InChI Key |
RYFKTZXULZNOCC-UHFFFAOYSA-N |
SMILES |
CNNC.Cl |
Canonical SMILES |
CNNC.Cl |
306-37-6 | |
Origin of Product |
United States |
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